molecular formula C20H23NO3 B2734324 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide CAS No. 1421481-87-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

Cat. No.: B2734324
CAS No.: 1421481-87-9
M. Wt: 325.408
InChI Key: WMUAAZJXGNEHOY-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an acetamide moiety bonded to two phenyl groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentanone with diphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide
  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide

Uniqueness

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern and the presence of both hydroxy and hydroxymethyl groups on the cyclopentyl ring. This structural feature allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-16-11-17(12-18(16)23)21-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAAZJXGNEHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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